molecular formula C10H10INO B053410 1-Acetyl-6-iodoindoline CAS No. 115666-43-8

1-Acetyl-6-iodoindoline

Cat. No. B053410
M. Wt: 287.1 g/mol
InChI Key: QYOUFIOXEFUHAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline derivatives, including 1-acetyl-6-iodoindoline, typically involves strategic functionalization of the indoline core. For example, the introduction of the acetyl and iodo groups at specific positions can be achieved through targeted reactions that ensure the desired substitution pattern. A common approach involves the use of halogenation for introducing the iodo group and acetylation for the acetyl group. Techniques such as palladium-catalysed carbonylation have been utilized for the synthesis of isoindolin-1-ones, demonstrating the versatility of methods available for constructing such compounds (Marosvölgyi-Haskó et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-acetyl-6-iodoindoline is characterized by the presence of an indoline core substituted with an acetyl group at the 1-position and an iodo group at the 6-position. Structural analyses, such as X-ray crystallography, have been pivotal in understanding the stereochemistry and electronic configuration of similar compounds. For instance, the study of fluorinated 3-iminoisoindoline acetals has provided valuable insights into the stability and tautomerism within the indoline derivatives, highlighting the influence of substituents on the indoline scaffold's electronic properties (Carrión et al., 2018).

Chemical Reactions and Properties

Indoline derivatives like 1-acetyl-6-iodoindoline participate in various chemical reactions, reflecting their reactive acetyl and iodo functional groups. The acetyl group enables nucleophilic acyl substitution reactions, while the iodo group can undergo electrophilic substitution or serve as a handle for cross-coupling reactions. The photoreactivity of related compounds, such as N-acetyl-7-nitroindoline, in forming amide bonds upon light activation, exemplifies the chemical versatility of indoline derivatives (Kikuta et al., 2020).

Scientific Research Applications

Neuropharmacological Potential

1-Acetyl-6-iodoindoline derivatives show promise in neuropharmacological research, particularly in the study of neurodegenerative diseases like Parkinson's disease (PD). Acetylcorynoline, a compound structurally related to 1-Acetyl-6-iodoindoline, has demonstrated potential as an anti-Parkinsonian drug. It significantly reduces dopaminergic neuron degeneration and prevents α-synuclein aggregation, showing its potential in slowing the decline seen in PD patients (Fu et al., 2014).

Pharmacological and Toxicological Aspects

The pharmacological and toxicological properties of compounds like 1-Acetyl-6-iodoindoline are crucial for understanding their potential therapeutic uses and safety. Acetylcholinesterase inhibitors, which share functional groups with 1-Acetyl-6-iodoindoline, are extensively studied for their roles in neurodegenerative diseases like Alzheimer's. They work by increasing acetylcholine levels in the brain, thereby improving cholinergic transmission. However, their enzyme inactivation can lead to disrupted neurotransmission, showcasing the importance of studying these compounds' toxicological profiles (Čolović et al., 2013).

Neurotransmitter Modulation

Compounds structurally similar to 1-Acetyl-6-iodoindoline are studied for their ability to modulate neurotransmitter systems, a key area in treating various neurological disorders. For instance, the study of acetylcholine-gated chloride channels in Schistosoma mansoni reveals these compounds' potential role in inhibitory neuromuscular mediation, highlighting their significance in understanding and potentially modulating neurotransmission (MacDonald et al., 2014).

Safety And Hazards

While specific safety data for 1-Acetyl-6-iodoindoline is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols .

Future Directions

1-Acetyl-6-iodoindoline is available for purchase from several suppliers for experimental and research use . Its future applications will depend on the results of ongoing and future research studies.

properties

IUPAC Name

1-(6-iodo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOUFIOXEFUHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470299
Record name 1-Acetyl-6-iodoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-6-iodoindoline

CAS RN

115666-43-8
Record name 1-(2,3-Dihydro-6-iodo-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115666-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-6-iodoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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